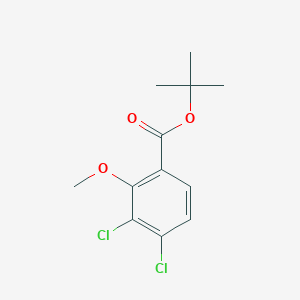![molecular formula C14H17NO5S B12499387 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B12499387.png)
3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid is a complex organic compound with the molecular formula C14H17NO5S This compound features a methoxy group, a pyrrolidine sulfonyl group, and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxy-substituted benzene derivative, which undergoes sulfonylation with pyrrolidine sulfonyl chloride under basic conditions. The resulting intermediate is then subjected to a Heck reaction with acrylate derivatives to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated propanoic acid derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonyl and methoxy groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Pyrrolizines: Known for their biological activities.
Prolinol: Utilized in asymmetric synthesis.
Uniqueness
3-[4-Methoxy-3-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enoic acid is unique due to the combination of its methoxy, pyrrolidine sulfonyl, and phenylprop-2-enoic acid moieties. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C14H17NO5S |
|---|---|
Molecular Weight |
311.36 g/mol |
IUPAC Name |
3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H17NO5S/c1-20-12-6-4-11(5-7-14(16)17)10-13(12)21(18,19)15-8-2-3-9-15/h4-7,10H,2-3,8-9H2,1H3,(H,16,17) |
InChI Key |
YYPLTSZGZCLXHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-ethoxybenzoate](/img/structure/B12499306.png)
![7-benzyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12499307.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-2-phenylquinoline-4-carboxamide](/img/structure/B12499311.png)
![({5-[(4-Chlorophenyl)sulfanyl]thiophen-2-yl}methylidene)propanedinitrile](/img/structure/B12499312.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12499317.png)
![3-(2-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12499322.png)

![1,3-dimethyl-5-[3-methyl-4-(piperidin-1-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12499329.png)
![ethyl 1-[(3S,3aR,6S,6aS)-6-methylsulfonyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4-carboxylate](/img/structure/B12499332.png)
![11a-methyl-3H,3aH,3bH,4H,5H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol](/img/structure/B12499333.png)

![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12499342.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B12499353.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12499359.png)
